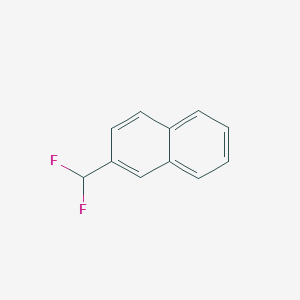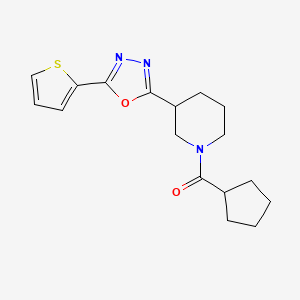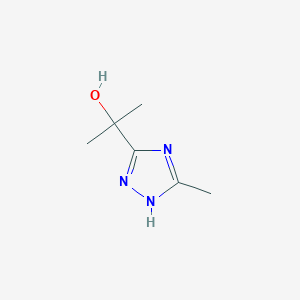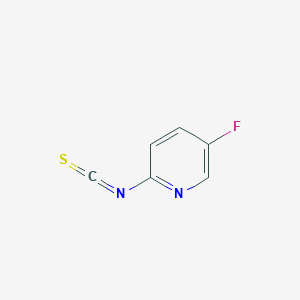
2-(Difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)naphthalene is an organic compound with the molecular formula C11H8F2. It is a derivative of naphthalene, where a difluoromethyl group (CF2H) is attached to the second carbon of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like ClCF2H (chlorodifluoromethane) in the presence of suitable catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products:
Oxidation: Difluoromethyl-substituted naphthoquinones.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)naphthalene involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it useful in drug design, as it can improve the pharmacokinetic properties of pharmaceuticals. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group (CF3) instead of a difluoromethyl group.
2-Methylnaphthalene: Contains a methyl group (CH3) instead of a difluoromethyl group.
2-(Chloromethyl)naphthalene: Contains a chloromethyl group (CH2Cl) instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIWWNNFYJULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2912317.png)


![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)


![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)

methylamine hydrochloride](/img/structure/B2912340.png)
